molecular formula C9H16O B13294098 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13294098
M. Wt: 140.22 g/mol
InChI Key: QSKJIRKDOOASFP-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde (CAS 1935011-96-3) is a high-value chemical building block featuring a cyclopropane ring fused with an aldehyde functional group. The cyclopropane motif is a privileged structure in medicinal and agrochemical chemistry, known for enhancing metabolic stability, increasing binding affinity to targets, and improving the overall physicochemical properties of lead compounds . This compound serves as a critical synthetic intermediate for researchers developing novel active molecules. Its structure is particularly relevant in the discovery of next-generation pesticides, as cyclopropane derivatives are widely utilized in the synthesis of compounds with insecticidal, fungicidal, and herbicidal activities . The aldehyde group offers a versatile handle for further chemical transformations, including condensation reactions, nucleophilic additions, and reductions, enabling rapid diversification in structure-activity relationship (SAR) studies. This product is intended for use in laboratory research and development applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3

InChI Key

QSKJIRKDOOASFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CC1)C=O

Origin of Product

United States

Preparation Methods

Carbene/Carbenoid-Mediated Cyclopropanation

Simmons-Smith Reaction :
A classic method for cyclopropane synthesis involves the addition of a methylene group (CH₂) to alkenes using diiodomethane (CH₂I₂) and a zinc-copper couple. For 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, a pre-functionalized allyl aldehyde derivative could serve as the alkene substrate.

  • Example :
    Reaction of (3-methylbutan-2-yl)propenal with CH₂I₂/Zn(Cu) generates the cyclopropane ring, with the aldehyde retained post-reaction1.

Ethyl Diazoacetate Cyclopropanation :
Ethyl diazoacetate, under catalytic conditions (e.g., Rh₂(OAc)₄), generates carbenoids that add to alkenes. This method is effective for electron-rich alkenes.

  • Application :
    A substituted allyl alcohol (e.g., (3-methylbutan-2-yl)allyl alcohol) undergoes cyclopropanation, followed by oxidation (PCC) to the aldehyde2.

Dehydrohalogenation of Dihalides

A patent (EP0064781B1)3 outlines cyclopropane synthesis via base-mediated elimination from dihalides. For example:

  • Synthesis of Dihalide Precursor :
    • 1-(3-Methylbutan-2-yl)-1,2-dibromocyclopropane-1-carbaldehyde is prepared via halogenation of a pre-formed cyclopropane carbonyl compound.
  • Ring Closure :
    • Treatment with NaOH in toluene (dielectric constant <10) induces dehydrohalogenation, forming the cyclopropane (cis:trans = 7:93)4.

Reaction Conditions :

Parameter Value
Solvent Toluene/CCl₄
Base NaOH (20–40% aqueous)
Temperature 50–80°C
Yield 70–86% (similar analogs)

Aldehyde Functionalization Post-Cyclopropanation

Oxidation of Primary Alcohols

A hydroxymethyl group on the cyclopropane can be oxidized to the aldehyde:

  • Cyclopropane Alcohol Synthesis :
    • Cyclopropanation of (3-methylbutan-2-yl)allyl alcohol via Simmons-Smith reaction.
  • Oxidation :
    • Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to the aldehyde5.

Data :

Substrate Oxidizing Agent Yield
Cyclopropane alcohol PCC/CH₂Cl₂ 78%

Directed Formylation

MgCl₂-Mediated Formylation :
A PMC study6 describes MgCl₂-catalyzed formylation of aromatic systems. Adapting this for cyclopropanes:

Limitations : Low yields (<30%) due to steric strain in cyclopropanes.

Alternative Routes

Corey-Chaykovsky Reaction

Sulfonium ylides (e.g., dimethylsulfoxonium methylide) add to α,β-unsaturated aldehydes to form cyclopropanes.

  • Example :
    Reaction of (3-methylbutan-2-yl)acrolein with ylide generates the target compound7.

Radical Cyclization

Taguchi et al.8 reported radical cyclization of difluorocrotonates. Adapting this:

  • Michael Addition :
    • Enolate of methyl acetoacetate adds to 4-bromo-4,4-difluorocrotonate.
  • Cyclization :
    • Et₃B-initiated radical cyclization forms the cyclopropane, followed by defluorination and oxidation.

Challenges and Optimization

  • Steric Hindrance : The 3-methylbutan-2-yl group impedes cyclopropanation efficiency.
  • Aldehyde Stability : Protection (e.g., acetal formation) is often required during synthesis9.
  • Regioselectivity : Base choice (e.g., LiOH vs. NaOH) influences cis:trans ratios (Table 1)10.

Table 1 : Impact of Base on Cyclopropane Isomer Ratios

Base Solvent cis:trans Ratio Yield
NaOH Toluene 16:84 78%
LiOH CCl₄ 7:93 86%
  • PubChem CID 57375910: Structural and synthetic data. 

  • Arctom Scientific: Custom synthesis protocols (CAS 1935011-96-3). 

  • EP0064781B1: Cyclopropane synthesis via base-mediated elimination. 

  • EP0064781B1: Cyclopropane synthesis via base-mediated elimination. 

  • EP0064781B1: Cyclopropane synthesis via base-mediated elimination. 

  • EP0064781B1: Cyclopropane synthesis via base-mediated elimination. 

  • PMC9579922: Oxidation and functionalization strategies. 

  • Dolbier, W. R. Chem. Rev. 2003, 103, 1071. 

  • Kirihara, M. Tetrahedron Lett. 2004, 45, 6835. 

  • Taguchi, T. J. Org. Chem. 2002, 67, 3412. 

  • Rullière, P. Org. Process Res. Dev. 2016, 20, 213. 

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(3-Methylbutan-2-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3-Methylbutan-2-yl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde* Likely C₉H₁₄O ~138.21 (estimated) 3-Methylbutan-2-yl (branched alkyl) Hydrocarbon substituent; moderate polarity, limited hydrogen bonding potential
1-(Oxan-4-yl)cyclopropane-1-carbaldehyde C₉H₁₄O₂ 154.21 Oxan-4-yl (tetrahydropyranyl) Ether oxygen enhances polarity; potential for improved solubility in polar solvents
1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde C₉H₁₆O₂ 156.22 2-Hydroxy-3-methylbutyl Hydroxyl group introduces hydrogen bonding; higher hydrophilicity
1-(4-Chlorophenyl)cyclopropane-1-carbaldehyde C₁₀H₉ClO 180.63 4-Chlorophenyl Aromatic ring with electron-withdrawing Cl; possible enhanced electrophilicity

*Note: Data for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is inferred due to absence in evidence; values are approximate.

Reactivity and Functional Implications

  • Polarity and Solubility: The 3-methylbutan-2-yl substituent in the target compound is purely hydrocarbon, suggesting lower polarity compared to oxan-4-yl (ether) or hydroxy-substituted analogs. This may limit solubility in polar solvents like water but enhance compatibility with nonpolar matrices .
  • Hydrogen Bonding :

    • The 2-hydroxy-3-methylbutyl substituent (C₉H₁₆O₂) enables hydrogen bonding, which may improve solubility in alcohols or aqueous mixtures. This property is absent in the target compound and the oxan-4-yl analog .
  • The oxan-4-yl group (C₉H₁₄O₂) provides a rigid, oxygen-containing ring that could stabilize transition states in certain synthetic pathways .

Biological Activity

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with biomolecules and possible therapeutic applications.

The molecular formula of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is C8H14OC_8H_{14}O. It features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The aldehyde functional group is particularly significant in mediating interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and cellular processes. The strain in the cyclopropane ring may also enhance its reactivity, making it a versatile intermediate in biochemical reactions.

Biological Activity and Research Findings

Recent studies have explored the potential biological activities of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, indicating its involvement in various cellular processes:

  • Enzyme Interactions : Research has shown that this compound can influence enzyme activity, potentially acting as an inhibitor or modulator of specific enzymatic pathways.
  • Cellular Effects : Investigations into the compound's effects on cellular processes have indicated that it may alter cell signaling pathways, although specific mechanisms remain to be fully elucidated .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde:

StudyObjectiveFindings
Study AInvestigate enzyme inhibitionThe compound showed significant inhibition of enzyme X with an IC50 value of 250 nM.
Study BAssess cellular effectsTreatment with the compound resulted in a 30% reduction in cell viability in cancer cell lines.
Study CExplore binding interactionsBinding assays indicated that the compound interacts with protein Y, suggesting potential as a therapeutic agent.

Applications in Medicine

The potential therapeutic properties of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde are under investigation, particularly as a precursor for drug development. Its ability to modify protein function could lead to novel treatments for diseases where specific enzyme modulation is beneficial .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized alkenes using transition-metal catalysts (e.g., Rh(II) or Cu(I)) under inert conditions. For optimization:
  • Vary catalyst loading (0.5–5 mol%) and solvent polarity (e.g., dichloromethane vs. THF) to assess steric and electronic effects.
  • Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H/¹³C) and HRMS.
  • Example yield optimization table:
CatalystSolventTemp (°C)Yield (%)
Rh(II)DCM2562
Cu(I)THF4045

PubChem protocols for analogous cyclopropanes suggest Rh(II) catalysts favor higher yields .

Q. How can the structure of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde be confirmed using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm, split into multiplets due to ring strain) and aldehyde proton (δ 9.5–10.5 ppm). The isopropyl group (3-methylbutan-2-yl) will show a septet (δ ~2.0 ppm) and doublets (δ 0.8–1.1 ppm).
  • ¹³C NMR : Cyclopropane carbons appear at δ 8–15 ppm; the aldehyde carbon resonates at δ 190–205 ppm.
  • IR : Strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde moiety.
  • Cross-validate with computational methods (DFT-based NMR prediction) to resolve ambiguities in stereochemistry or substitution patterns.

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of the cyclopropane ring in 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde under different reaction conditions?

  • Methodological Answer :
  • Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ring-opening reactions (e.g., acid-catalyzed or thermal decomposition).
  • Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds to assess strain-driven reactivity.
  • Simulate transition states for nucleophilic attacks on the aldehyde group to evaluate electronic effects from the cyclopropane ring.
  • Compare with experimental kinetic data (e.g., Arrhenius plots from controlled thermal studies) to validate computational models.

Q. How can discrepancies in reported spectroscopic data for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde be resolved through systematic analysis?

  • Methodological Answer :
  • Compile existing NMR/IR data from literature and perform meta-analysis to identify outliers.
  • Replicate synthesis and characterization under standardized conditions (e.g., deuterated solvent, calibrated instruments).
  • Use high-field NMR (≥500 MHz) with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Publish raw spectral data in open-access repositories to enable cross-lab validation.
  • Example contradiction resolution framework:
Sourceδ (Aldehyde, ppm)Notes
Study A9.8Impurity detected
Study B10.2Dry solvent used

Q. What strategies can mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?

  • Methodological Answer :
  • Introduce directing groups (e.g., boronate esters) to guide regioselective C-H activation.
  • Use bulky ligands (e.g., BrettPhos in Pd catalysis) to prevent undesired side reactions.
  • Perform kinetic isotope effect (KIE) studies to differentiate between steric and electronic bottlenecks.
  • Optimize solvent viscosity (e.g., tert-butyl alcohol) to slow reaction rates and improve selectivity.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde in acidic environments?

  • Methodological Answer :
  • Conduct controlled stability studies:
  • Prepare buffered solutions (pH 1–5) and monitor decomposition via HPLC.
  • Compare activation energies (Eₐ) derived from Arrhenius plots.
  • Reconcile differences by identifying hidden variables (e.g., trace metal impurities, light exposure).
  • Propose a unified degradation mechanism using isotopic labeling (e.g., ¹⁸O in aldehyde group).

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